Ethyl 6-fluoro-1H-indazole-3-carboxylate
Overview
Description
Ethyl 6-fluoro-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C10H9FN2O2 and a molecular weight of 208.19 . It is intended for research use only .
Molecular Structure Analysis
The molecular structure of Ethyl 6-fluoro-1H-indazole-3-carboxylate consists of an indazole core, which is a heterocyclic aromatic organic compound. This core is substituted at the 6-position with a fluorine atom and at the 3-position with an ethyl carboxylate group .Physical And Chemical Properties Analysis
Ethyl 6-fluoro-1H-indazole-3-carboxylate has a molecular weight of 208.19 and a molecular formula of C10H9FN2O2 . Additional physical and chemical properties are not specified in the retrieved sources.Scientific Research Applications
Chemical Synthesis and Modification :
- A study by Hong et al. (2020) described a scalable procedure for the N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate. This method offers a safe and convenient alternative to existing high-pressure, high-temperature approaches.
- Bistocchi et al. (1981) synthesized new derivatives of ethyl-1H-indazole-3-carboxylate with various acyl radicals, further expanding the scope of chemical modifications possible with this compound.
Antibacterial Research :
- Research by Cooper et al. (1990) involved synthesizing 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, including compounds with indazole structures, showing potent antibacterial activity, particularly against Gram-positive organisms.
Pharmacological Studies and Biological Activities :
- Gale and Wilshire (1973) investigated the chemical behavior of indazole compounds, including those similar to ethyl 6-fluoro-1H-indazole-3-carboxylate, under various conditions, revealing insights into their pharmacological potential.
- Wasilewska et al. (2014) explored the influence of fluorination on indazole derivatives, including compounds similar to ethyl 6-fluoro-1H-indazole-3-carboxylate, for potential use as selective α2-adrenoceptor agonists.
Antitumor Research :
- Hao et al. (2017) synthesized and evaluated a compound similar to ethyl 6-fluoro-1H-indazole-3-carboxylate, demonstrating its potential in inhibiting cancer cell proliferation.
Innovations in Drug Development :
- Anzini et al. (2008) developed novel benzodiazepine receptor ligands using ethyl 6-fluoro-1H-indazole-3-carboxylate derivatives, contributing to the development of safer and more effective anxiolytic agents.
Safety And Hazards
properties
IUPAC Name |
ethyl 6-fluoro-1H-indazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-2-15-10(14)9-7-4-3-6(11)5-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZNGUIYZAUVNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657880 | |
Record name | Ethyl 6-fluoro-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-fluoro-1H-indazole-3-carboxylate | |
CAS RN |
885279-30-1 | |
Record name | Ethyl 6-fluoro-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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